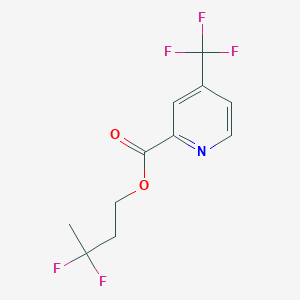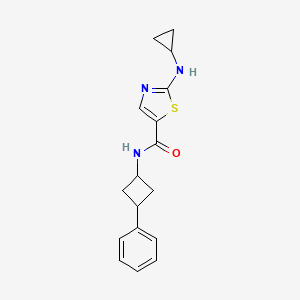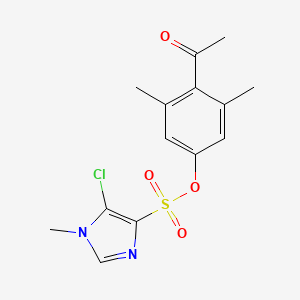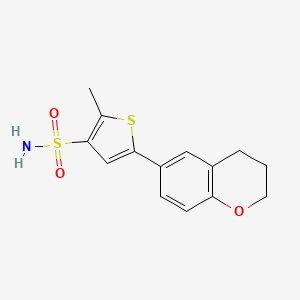
3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of specific enzymes and proteins in the body, which are involved in various biological processes. This inhibition can lead to the modulation of specific biological pathways, resulting in the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate can exhibit various biochemical and physiological effects. In medicinal chemistry, this compound has shown anti-inflammatory, anti-tumor, and neuroprotective effects. In organic chemistry, this compound has been used as a building block for the synthesis of various complex molecules with specific properties. In material science, this compound has been studied for its potential applications in the development of new materials with specific properties.
实验室实验的优点和局限性
The advantages of using 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate in lab experiments include its high purity, stability, and specificity. This compound can be synthesized in large quantities and can be easily purified through various methods. However, the limitations of using this compound include its potential toxicity and the need for specific handling and storage conditions.
未来方向
The future directions for 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various scientific fields. In medicinal chemistry, this compound can be further studied for its potential as a drug candidate for the treatment of various diseases. In organic chemistry, this compound can be further studied for its potential as a building block for the synthesis of new molecules with specific properties. In material science, this compound can be further studied for its potential applications in the development of new materials with specific properties.
Conclusion:
In conclusion, 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that has shown promising results in various scientific fields. This compound can be synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies on this compound can lead to the development of new drugs, materials, and molecules with specific properties, which can have significant implications in various scientific fields.
合成方法
The synthesis of 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate involves the reaction of 4-(trifluoromethyl)pyridine-2-carboxylic acid with 3,3-difluorobutyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography, recrystallization, and distillation.
科学研究应用
The 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In organic chemistry, this compound has been used as a building block for the synthesis of various complex molecules. In material science, this compound has been studied for its potential applications in the development of new materials with specific properties.
属性
IUPAC Name |
3,3-difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO2/c1-10(12,13)3-5-19-9(18)8-6-7(2-4-17-8)11(14,15)16/h2,4,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCFDLGNWQUKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=NC=CC(=C1)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)


![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)
![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)


![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)
![N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)